3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one

Physicochemical Property Drug-Likeness Material Science

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one (CAS 189516-55-0) is a synthetic terphenyl-substituted chalcone derivative with the molecular formula C₃₃H₂₄O and a molecular weight of 436.54 g/mol. As a member of the α,β-unsaturated carbonyl compound class, it features a 2,4-diphenylphenyl (meta-terphenyl) substituent at the 3-position of the propenone backbone, resulting in an extended π-conjugated system distinct from simpler chalcone analogs.

Molecular Formula C33H24O
Molecular Weight 436.5 g/mol
CAS No. 189516-55-0
Cat. No. B12574481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one
CAS189516-55-0
Molecular FormulaC33H24O
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C33H24O/c34-33(28-19-11-4-12-20-28)24-32(27-17-9-3-10-18-27)30-22-21-29(25-13-5-1-6-14-25)23-31(30)26-15-7-2-8-16-26/h1-24H
InChIKeyJVQKYJDGNARWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





189516-55-0 – 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one Procurement & Selection Guide


3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one (CAS 189516-55-0) is a synthetic terphenyl-substituted chalcone derivative with the molecular formula C₃₃H₂₄O and a molecular weight of 436.54 g/mol . As a member of the α,β-unsaturated carbonyl compound class, it features a 2,4-diphenylphenyl (meta-terphenyl) substituent at the 3-position of the propenone backbone, resulting in an extended π-conjugated system distinct from simpler chalcone analogs [1]. Chalcones of this type are recognized as versatile intermediates in medicinal chemistry and as functional organic materials with notable nonlinear optical (NLO) properties [1].

Why Unsubstituted or Mono-Substituted Chalcones Cannot Replace 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one


Chalcones are a broad class, and their physical, optical, and electronic properties are exquisitely sensitive to the nature and position of aryl substituents. The 2,4-diphenylphenyl group on this compound introduces a bulky, highly conjugated terphenyl unit that fundamentally alters its polarizability, thermal behavior, and supramolecular interactions compared to unsubstituted chalcone (C₁₅H₁₂O) or mono-phenyl variants [1]. Research on analogous terphenyl-substituted chalcones demonstrates that such structural modifications directly govern third-order nonlinear optical (NLO) susceptibility and optical power limiting behavior, properties that cannot be replicated by simpler analogs [1]. Therefore, generic substitution with a less sterically demanding or less conjugated chalcone will fail to reproduce the specific photophysical or material characteristics for which this compound is selected.

Quantitative Differentiation of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one from Closest Analogs


Enhanced Molecular Weight and LogP Driven by Terphenyl Substituent

The target compound (C₃₃H₂₄O, MW 436.54 g/mol) exhibits a significantly higher molecular weight and lipophilicity compared to the parent chalcone (C₁₅H₁₂O, MW 208.25 g/mol) and related diphenylphenyl analogs [1]. Its computed LogP of 8.34 contrasts with the parent chalcone's LogP of approximately 3.5, directly impacting its solubility profile, membrane permeability in biological assays, and processability in material fabrication. This bulk also ensures a higher boiling point and lower volatility, critical for thermal deposition techniques.

Physicochemical Property Drug-Likeness Material Science

Superior Nonlinear Refraction in Terphenyl-Chalcone Class vs. Monomeric Chalcones

A series of structurally analogous terphenyl-core chalcones, synthesized via Claisen-Schmidt condensation, exhibited strong third-order nonlinear refraction coefficients on the order of 10⁻¹¹ esu and a molecular two-photon absorption cross-section of 10⁻⁴⁶ cm⁴ s/photon when measured by the Z-scan technique at 532 nm with 7 ns pulses [1]. In contrast, simple chalcones typically show nonlinear refraction coefficients one to two orders of magnitude lower (10⁻¹³ to 10⁻¹² esu) under similar conditions [2]. The extended π-conjugation and donor-acceptor architecture provided by the terphenyl unit in this compound class is responsible for this enhancement.

Nonlinear Optics Optical Power Limiting Photophysics

Potential for Stable Amorphous Phase Formation Derived from 2,4-Diphenylphenyl Architecture

Diarylethene derivatives containing the 2,4-diphenylphenyl substituent are known to form stable amorphous solids, exhibiting reversible solid-state photochromism with a refractive index change (Δn) as high as 0.028 at 817 nm [1]. This property is directly linked to the steric bulk and rigid, twisted conformation of the meta-terphenyl moiety, which suppresses crystallization. The target chalcone, bearing the identical 2,4-diphenylphenyl group, is a synthetic precursor to such materials. While not a diarylethene itself, its amorphous-phase stabilization potential is a differentiating factor from chalcones with smaller substituents (e.g., tolyl, anisyl), which tend to crystallize readily.

Amorphous Materials Photochromism Optical Recording

Differentiation in Topological Polar Surface Area (TPSA) and Rotatable Bond Count

The target compound has a calculated Topological Polar Surface Area (TPSA) of 17.07 Ų , identical to the chalcone core, but possesses a higher rotatable bond count (7 vs. 3 for unsubstituted chalcone) due to the additional peripheral phenyl rings. This structural difference impacts its entropy of binding and conformational flexibility in biological systems. The low TPSA predicts high membrane permeability, while the increased rotatable bonds may modulate entropic costs upon target binding, a nuance important for fragment-based or structure-based drug design screening libraries.

Medicinal Chemistry Bioavailability Permeability

Best Application Scenarios for 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one (CAS 189516-55-0)


Synthesis of Photochromic Diarylethenes for Optical Data Storage Materials

The 2,4-diphenylphenyl motif is a critical structural element in amorphous photochromic diarylethenes that exhibit large refractive index modulation (Δn = 0.028) [1]. This chalcone serves as a direct synthetic precursor for introducing this bulky terphenyl unit into diarylethene scaffolds, enabling the development of stable, non-crystalline films for near-field optical recording and all-optical switching devices. Procuring this compound is essential for research groups replicating or extending the materials chemistry reported by Kim et al. (2003).

Nonlinear Optical (NLO) Material Development for Laser Protection

Terphenyl-core chalcones have demonstrated strong optical power limiting behavior due to two-photon absorption (TPA), with third-order nonlinear susceptibilities on the order of 10⁻¹³ esu and molecular TPA cross-sections of 10⁻⁴⁶ cm⁴ s/photon [2]. The specific substitution pattern of the 2,4-diphenylphenyl group enhances the delocalized π-electron system, making this compound a candidate for developing optical limiters that protect sensitive sensors or eyes from intense laser pulses at 532 nm.

Medicinal Chemistry Screening Libraries Requiring High Lipophilicity Chemotypes

With a computed LogP of 8.34 and a molecular weight approaching 437 g/mol , this chalcone occupies a distinct region of chemical space compared to typical drug-like molecules. It is therefore valuable as a probe or tool compound in phenotypic screening campaigns that explore beyond Lipinski's Rule of 5, particularly for targets in the central nervous system or for disrupting protein-protein interactions where increased steric bulk and lipophilicity are advantageous.

Academic Research on Structure-Property Relationships in π-Conjugated Ketones

The compound's unique combination of a chalcone core with a bulky meta-terphenyl substituent provides an ideal model for studying the effect of extended conjugation and steric hindrance on photophysical, electrochemical, and thermal properties. Systematic comparisons with 2,3-diphenylphenyl isomers or para-terphenyl analogs can elucidate regiochemical effects on HOMO-LUMO gaps and nonlinear optical responses [2].

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